Methyl 5-amino-2-iodo-4-methoxybenzoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived through sequential numbering of the benzene ring, prioritizing the carboxylate group (position 1) and assigning the lowest possible locants to substituents. The systematic name is This compound , reflecting:
- A methoxy group (-OCH₃) at position 4
- An iodo substituent (-I) at position 2
- An amino group (-NH₂) at position 5
The structural formula (Figure 1) illustrates a benzene ring with the ester functional group at position 1, critical for its reactivity in coupling reactions.
Figure 1: Structural representation of this compound.
CAS Registry Number and Alternative Chemical Identifiers
While the exact CAS registry number for this compound is not explicitly listed in the provided sources, structurally related compounds such as:
- Methyl 2-amino-5-iodo-4-methoxybenzoate (CAS 1256958-34-5)
- Methyl 5-amino-2-iodo-4-methylbenzoate (CAS 2092115-73-4)
highlight the variability in substituent positioning and their impact on registry identifiers. Alternative identifiers include:
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀INO₃ corresponds to a molecular weight of 307.09 g/mol , consistent with halogenated aromatic esters. Key mass contributions include:
- Iodine : 126.90 g/mol (41.3% of total mass)
- Methoxy group : 31.03 g/mol
- Amino group : 16.02 g/mol
Density calculations for analogous iodo-benzoates range from 1.7±0.1 g/cm³ , influenced by halogen packing efficiency.
Stereochemical Considerations and Tautomeric Forms
No evidence of stereoisomerism is reported for this compound due to the absence of chiral centers. However, tautomeric potential exists between the amino and imino forms, though such equilibria are typically suppressed in solid-state configurations. Computational studies of related iodo-aniline derivatives suggest planar aromatic systems with substituent dihedral angles ≤15°, minimizing steric strain.
Table 1: Comparative Analysis of Substituted Iodobenzoates
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
methyl 5-amino-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
IFFHVTAKINSTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-iodo-4-methoxybenzoate typically involves a multi-step reaction process. One common method includes the following steps:
Methanol and Toluene Reaction: The initial step involves the reaction of methanol and toluene at 0°C for 1 hour.
Iodine Chloride and Hydrogen Chloride Reaction: The next step involves the addition of iodine chloride and hydrogen chloride in the presence of lithium hydroxide monohydrate and ethanol at 5°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can yield nitro or amine derivatives.
Scientific Research Applications
Methyl 5-amino-2-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoate Esters
Methyl 5-iodo-2-methoxy-4-methylbenzoate (CAS: 914225-32-4)
- Structure: Differs by replacing the amino group with a methyl group at position 4.
- The iodine atom enhances molecular weight (MW: ~336.1 g/mol) and may influence photostability.
- Applications: Primarily used in synthetic organic chemistry as a halogenated building block.
Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS: 20896-27-9)
- Structure: Chlorine replaces iodine at position 5; amino group retained at position 4.
- Properties : Chlorine’s lower atomic weight (MW: ~229.6 g/mol) reduces steric hindrance compared to iodine. The compound exhibits higher solubility in polar solvents.
- Applications : Used as a precursor in drug synthesis, particularly for antibiotics and anti-inflammatory agents .
Methyl 4-acetamido-5-bromo-2-methoxybenzoate
- Structure: Bromine replaces iodine; acetamido group substitutes the amino group.
- Properties : Bromine offers intermediate reactivity between chlorine and iodine. The acetamido group enhances stability against oxidation.
- Applications : Intermediate in the synthesis of agrochemicals and bioactive molecules .
Functional Group Variations
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 61032-42-6)
- Structure : Benzyloxy group at position 4 instead of methoxy.
- Properties : The benzyloxy group increases hydrophobicity and steric bulk, reducing solubility in aqueous media.
- Applications : Explored in polymer chemistry and as a protecting group in peptide synthesis .
Methyl 4-(acetylamino)-2-hydroxybenzoate
- Structure: Hydroxy group replaces methoxy at position 2; acetylated amino group at position 4.
- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
